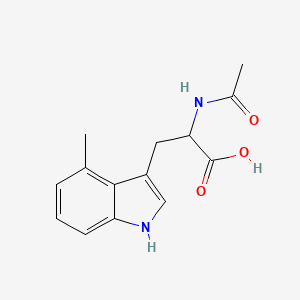
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid (AMIPA) is an organic molecule used in various scientific research applications. It is a derivative of indole, a naturally occurring compound found in plants and animals. The molecular weight of this compound is 246.268 .
Synthesis Analysis
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The derivatives of 2-acetamido-3-(5-methyl-1h-indol-3-yl)propanoic Acid have been explored for their antitumor activities.Molecular Structure Analysis
The molecular formula of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid is C14H16N2O3 . The structure of this molecule closely aligns with related compounds, and the indole ring is essentially planar.Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important types of molecules and natural products and play a main role in cell biology .Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, including 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid , have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to bind with high affinity to multiple receptors makes indole derivatives valuable in the development of new antiviral agents.
Anti-inflammatory and Analgesic Applications
The indole nucleus is a key component in many synthetic drug molecules with anti-inflammatory and analgesic activities. Derivatives of indole, such as those related to 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid , have been compared with established medications like indomethacin and celecoxib, showing promising results in reducing inflammation and pain .
Anticancer Activity
Indole derivatives are being explored for their potential in cancer treatment due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. The structural complexity of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid allows for the synthesis of novel compounds that could be potent anticancer agents .
Agricultural Chemistry
In the field of agricultural chemistry, indole derivatives play a role as plant growth regulators. Compounds like 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid can influence plant development, including cell elongation in plant stems . This application is crucial for improving crop yields and developing new agricultural products.
Drug Design and Development
The indole nucleus is integral to medicinal chemistry, serving as a scaffold for drug design. 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid and its derivatives can be used to create new drugs with specific pharmacological properties. Its role in the synthesis of compounds with a wide range of biological activities makes it a valuable asset in drug discovery .
Biochemical Research
As a heterocyclic building block, 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid is used in biochemical research to study enzyme reactions, receptor-ligand interactions, and other cellular processes. Its versatility in the lab makes it a key compound for advancing our understanding of biochemistry .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that their action results in significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
2-acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-3-5-11-13(8)10(7-15-11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZCMWNAZZSFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[(8-quinolinyloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B2786462.png)
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
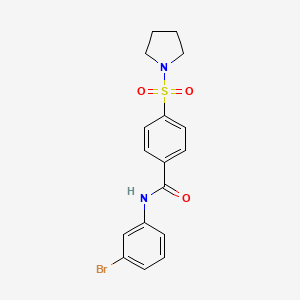
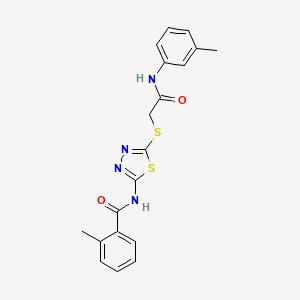
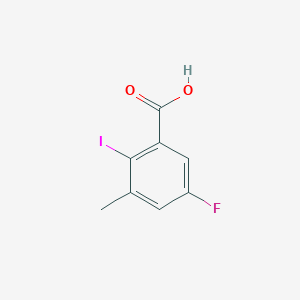
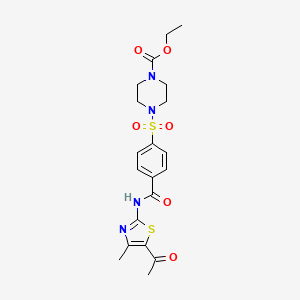
![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)
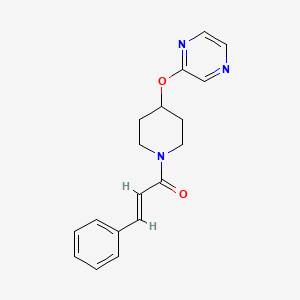
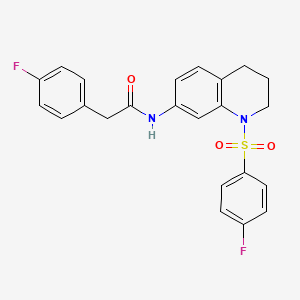

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)
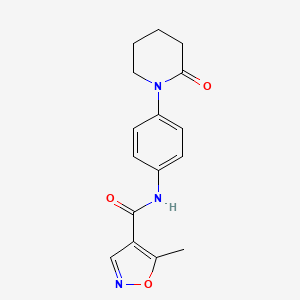
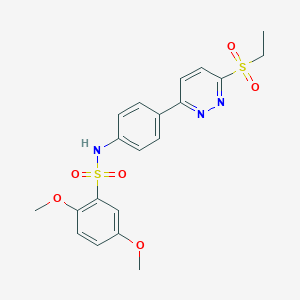
![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)